molecular formula C19H13NO4 B2692576 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid CAS No. 2022152-71-0

4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid

Cat. No.: B2692576
CAS No.: 2022152-71-0
M. Wt: 319.316
InChI Key: ZCPSJVXVYUXFHI-UHFFFAOYSA-N
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Description

4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is an organic compound with a rigid linear structure. It consists of a biphenyl core substituted with a pyridine ring and two carboxylic acid groups. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzoic acid with 4’-amino-1,1’-biphenyl under specific conditions. The reaction typically proceeds through a series of steps, including bromination, amination, and carboxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties, such as enhanced gas adsorption and catalytic activity. The molecular targets and pathways involved depend on the specific application, such as binding to metal centers in MOFs or interacting with biological targets in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    4’-(Pyridin-4-yl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with one carboxylic acid group.

    4-(4-Pyridyl)benzoic acid: Contains a pyridine ring attached to a benzoic acid moiety.

    4-(Pyridin-4-yl)phenylbenzoate: An ester derivative with a similar biphenyl core.

Uniqueness

4’-(Pyridin-4-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its dual carboxylic acid groups, which enhance its ability to form stable coordination complexes with metal ions. This property makes it particularly valuable in the synthesis of MOFs and other advanced materials .

Properties

IUPAC Name

5-(4-pyridin-4-ylphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-18(22)16-9-15(10-17(11-16)19(23)24)13-3-1-12(2-4-13)14-5-7-20-8-6-14/h1-11H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPSJVXVYUXFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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